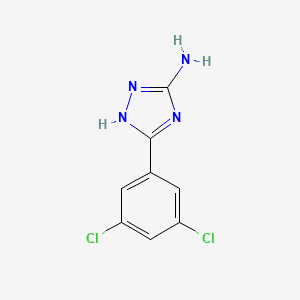

5-(3,5-dichlorophenyl)-1H-1,2,4-triazol-3-amine

Description

5-(3,5-Dichlorophenyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3,5-dichlorophenyl group at position 5 and an amine group at position 3. Its molecular formula is C₈H₅Cl₂N₄, with an exact mass of 274.031683 . These substituents enhance the compound’s stability and reactivity, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

5-(3,5-dichlorophenyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N4/c9-5-1-4(2-6(10)3-5)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHCGJWMGILNAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=NC(=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-dichlorophenyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:

Starting Materials: The synthesis begins with 3,5-dichloroaniline and hydrazine hydrate.

Formation of Hydrazone: 3,5-dichloroaniline is reacted with hydrazine hydrate to form the corresponding hydrazone.

Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the triazole ring.

Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial synthesis include ethanol, methanol, and water. The reaction temperature is typically maintained between 50°C and 100°C to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-dichlorophenyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding triazole N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-(3,5-dichlorophenyl)-1H-1,2,4-triazol-3-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent. Its triazole ring structure is known to exhibit activity against a range of bacterial and fungal pathogens.

Medicine

In medicinal chemistry, this compound is investigated for its potential as an antifungal and anticancer agent. The compound’s ability to inhibit specific enzymes and pathways makes it a candidate for drug development.

Industry

In the agricultural industry, this compound is explored for its use as a fungicide. Its effectiveness in controlling fungal infections in crops makes it valuable for improving agricultural yields.

Mechanism of Action

The mechanism of action of 5-(3,5-dichlorophenyl)-1H-1,2,4-triazol-3-amine involves the inhibition of specific enzymes and pathways. In antifungal applications, the compound inhibits the synthesis of ergosterol, a key component of fungal cell membranes. This disruption leads to cell membrane instability and ultimately cell death. In anticancer research, the compound targets specific signaling pathways involved in cell proliferation and survival, leading to apoptosis of cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Chlorine vs. Methoxy Groups

The dichlorophenyl-substituted triazole can be compared to methoxy-substituted analogs, such as:

- 5-(3,5-Dimethoxyphenyl)-1H-1,2,4-triazol-3-amine (CAS 312920-26-6)

- 5-(2-Methoxyphenyl)-4H-1,2,4-triazol-3-amine (CAS 303192-36-1)

Key Findings :

- Chlorine substituents improve lipophilicity and metabolic stability compared to methoxy groups, which are prone to demethylation .

- Methoxy-substituted analogs exhibit higher aqueous solubility due to hydrogen bonding with water, whereas dichlorophenyl derivatives are more suited for lipid-rich environments .

Heterocyclic Core Variations: Triazole vs. Thiadiazole and Oxadiazole

The 1,2,4-triazole core can be contrasted with 1,3,4-thiadiazole and 1,2,5-oxadiazole derivatives:

Thiadiazole Analogs

Example: (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine

- Structure : Planar thiadiazole ring with intramolecular C–H···N hydrogen bonding .

- Applications : Insecticidal and fungicidal activities due to sulfur atom participation in redox reactions .

Oxadiazole Analogs

Example: 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine

- Applications : High-energy-density materials (e.g., explosives) due to the oxadiazole ring’s stability under extreme conditions .

| Property | 1,2,4-Triazole (Target Compound) | 1,2,5-Oxadiazole |

|---|---|---|

| Thermal Stability | Moderate (decomposes at ~250°C) | High (stable up to 300°C) |

| Reactivity | Nucleophilic at N1 and N2 | Electrophilic at oxygen |

Biological Activity

5-(3,5-Dichlorophenyl)-1H-1,2,4-triazol-3-amine is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C8H6Cl2N4

- Molecular Weight : 219.06 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

Biological Activity Overview

The biological activity of this compound has been investigated across various studies. The compound exhibits promising antitumor , antimicrobial , and anti-inflammatory properties.

Antitumor Activity

Research indicates that derivatives of 1,2,4-triazoles can induce apoptosis in cancer cells. For example, a study demonstrated that certain triazole compounds led to mitochondrial depolarization and reactive oxygen species (ROS) generation in HeLa cells, ultimately activating apoptotic pathways involving caspase-3 and PARP cleavage .

Table 1: Antitumor Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 15.0 | Induces apoptosis via ROS generation |

| Other Triazole | Jurkat | 12.0 | Mitochondrial depolarization |

| CA-4 (control) | HeLa | 10.0 | Tubulin polymerization inhibition |

Antimicrobial Activity

Triazole compounds have shown significant activity against various pathogens. A study focusing on anti-tubercular properties found that triazole derivatives exhibited MIC values ranging from 0.625 to 10 μg/mL against Mycobacterium tuberculosis . The structure-activity relationship (SAR) studies highlighted the importance of specific electronic features in enhancing antimicrobial efficacy.

Table 2: Antimicrobial Activity Against Mycobacterium

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 1.25 | Mycobacterium tuberculosis |

| Compound A | 0.625 | Mycobacterium smegmatis |

The biological activities of triazole compounds are attributed to their ability to interact with various biological targets:

- Apoptosis Induction : Triazoles can trigger apoptosis in cancer cells by disrupting mitochondrial function and increasing ROS levels.

- Inhibition of Enzyme Activity : These compounds may inhibit key enzymes involved in cell proliferation and survival.

- Antimicrobial Mechanisms : Triazoles disrupt the synthesis of essential cellular components in bacteria and fungi.

Case Study 1: Antitumor Efficacy

In a controlled study involving human cancer cell lines, the administration of this compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis revealed that treated cells were arrested in the G2/M phase of the cell cycle .

Case Study 2: Anti-tubercular Activity

A series of synthesized triazole derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. The most active compound exhibited an MIC of 0.625 µg/mL, demonstrating potential for further development as an anti-tubercular agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.